4H-1-Benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)- 4H-1-Benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 70460-33-2
VCID: VC17083452
InChI: InChI=1S/C19H18O6/c1-10-5-12(20)8-15-18(10)13(21)9-14(25-15)11-6-16(22-2)19(24-4)17(7-11)23-3/h5-9,20H,1-4H3
SMILES:
Molecular Formula: C19H18O6
Molecular Weight: 342.3 g/mol

4H-1-Benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-

CAS No.: 70460-33-2

Cat. No.: VC17083452

Molecular Formula: C19H18O6

Molecular Weight: 342.3 g/mol

* For research use only. Not for human or veterinary use.

4H-1-Benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)- - 70460-33-2

Specification

CAS No. 70460-33-2
Molecular Formula C19H18O6
Molecular Weight 342.3 g/mol
IUPAC Name 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C19H18O6/c1-10-5-12(20)8-15-18(10)13(21)9-14(25-15)11-6-16(22-2)19(24-4)17(7-11)23-3/h5-9,20H,1-4H3
Standard InChI Key YZHJZMQQZFJUSR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)O

Introduction

Chemical Identity and Structural Characterization

Core Structural Features

4H-1-benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)- belongs to the chromone subclass of flavonoids, characterized by a benzopyran-4-one backbone substituted with hydroxyl, methyl, and methoxy groups. The IUPAC name, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)chromen-4-one, reflects its substitution pattern: a hydroxyl group at position 7, a methyl group at position 5, and a 3,4,5-trimethoxyphenyl moiety at position 2 .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.70460-33-2
Molecular FormulaC₁₉H₁₈O₆
Molecular Weight342.3 g/mol
IUPAC Name7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)chromen-4-one
SMILES NotationCC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)O

Spectroscopic and Computational Data

The compound’s structure has been validated through spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry. The InChI key (YZHJZMQQZFJUSR-UHFFFAOYSA-N) provides a unique identifier for its 3D conformation, while PubChem’s interactive 3D model illustrates its planar benzopyran core and methoxy-substituted phenyl ring . Density functional theory (DFT) calculations predict intramolecular hydrogen bonding between the 7-hydroxyl group and the carbonyl oxygen, stabilizing the chromone system .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 4H-1-benzopyran-4-one derivatives typically involves multi-step reactions starting from o-hydroxyacetophenone precursors. A representative protocol involves:

  • Aldol Condensation: Reaction of 2-hydroxy-5-methylacetophenone with 3,4,5-trimethoxybenzaldehyde in the presence of piperidine, yielding a chalcone intermediate.

  • Cyclization: Treatment with sodium borohydride in diethylene glycol dimethyl ether at 0–5°C to form the benzopyran-4-one core.

  • Demethylation: Selective removal of methyl groups using hydrobromic acid to introduce the 7-hydroxyl group .

Table 2: Optimized Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Aldol CondensationPiperidine, ethanol, reflux, 12 h78
CyclizationNaBH₄, diglyme, 0–5°C, 4 h65
DemethylationHBr (48%), acetic acid, 80°C, 6 h82

Recent Advances in Green Synthesis

Emerging methodologies emphasize solvent-free reactions and catalytic systems. For example, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 70% . Enzymatic approaches using lipases have also been explored to achieve stereoselective cyclization, though scalability remains a challenge .

Biological Activities and Mechanisms

Antioxidant Activity

The compound’s flavonoid backbone confers significant radical-scavenging capacity. In vitro assays demonstrate 50% inhibition of DPPH radicals at 12.5 μM, comparable to ascorbic acid. The 7-hydroxyl group donates hydrogen atoms to neutralize reactive oxygen species (ROS), while the 3,4,5-trimethoxyphenyl moiety enhances lipid solubility, facilitating cell membrane penetration .

Anti-Inflammatory Effects

In murine macrophage models, the compound suppresses NF-κB signaling by inhibiting IκBα phosphorylation at Ser32/36 (IC₅₀ = 8.2 μM) . This downregulates pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating chronic inflammatory disorders.

Antimicrobial Properties

Structure-activity relationship (SAR) studies reveal that the 3,4,5-trimethoxyphenyl group disrupts bacterial cell wall synthesis. Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 16 μg/mL, outperforming ampicillin (MIC = 32 μg/mL) in methicillin-resistant strains .

Table 3: Comparative Antimicrobial Activity

MicroorganismMIC (μg/mL)Reference Compound (MIC)
Staphylococcus aureus16Ampicillin (32)
Escherichia coli64Ciprofloxacin (4)
Candida albicans128Fluconazole (8)

Future Research Directions

Targeted Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles could mitigate solubility issues. Early-stage trials show a 3-fold increase in tumor accumulation compared to free drug in xenograft models .

Exploration of Neuroprotective Effects

In silico docking studies predict strong affinity for acetylcholinesterase (AChE; ΔG = -9.8 kcal/mol), suggesting potential in Alzheimer’s disease therapy. In vivo validation is pending .

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